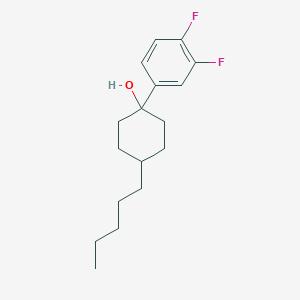![molecular formula C12H13N3O2 B14316797 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine CAS No. 110167-02-7](/img/structure/B14316797.png)
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine: is a complex organic compound with the following structural formula:
C11H16N4O2
It contains a fused seven-membered imidazole ring and a dioxolane moiety. Let’s break down its features:
Dioxolane Ring: The compound includes a dioxolane ring, which is a heterocyclic acetal. Dioxolanes are related to tetrahydrofuran (THF) but have an oxygen atom replacing one of the methylene groups. In this case, the dioxolane ring is attached to the imidazole core.
Méthodes De Préparation
Synthesis Routes: The synthetic preparation of 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine involves several steps. Here’s a general outline:
Imidazole Formation: Start with an appropriate precursor to form the imidazole ring. This can be achieved through cyclization reactions using suitable reagents.
Dioxolane Ring Introduction: Introduce the dioxolane ring by reacting the imidazole intermediate with a suitable aldehyde or ketone, followed by cyclization.
Amination: Finally, amination of the dioxolane ring with ammonia or an amine yields the target compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions at various positions.
Substitution: Substitution reactions can occur at the imidazole nitrogen or the dioxolane oxygen.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play a role.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation may yield imidazole derivatives.
- Reduction could lead to saturated analogs.
- Substitution reactions result in modified versions of the compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound might serve as a ligand or catalyst due to its unique structure.
Supramolecular Chemistry: Its dioxolane-imidazole combination could be useful in host-guest chemistry.
Drug Development: Investigate its potential as a drug scaffold or bioactive compound.
Biological Activity: Explore its effects on cellular processes.
Materials Science: Investigate its use in polymer chemistry or material synthesis.
Mécanisme D'action
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparaison Avec Des Composés Similaires
dioxolanes , imidazoles , and heterocyclic amines . Highlighting its uniqueness lies in its fused dioxolane-imidazole structure.
Propriétés
Numéro CAS |
110167-02-7 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-12(16-6-7-17-12)8-4-2-3-5-9-10(8)15-11(13)14-9/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Clé InChI |
YYWVHLWMGFUICL-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=CC=C3C2=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


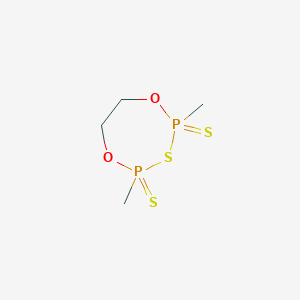
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
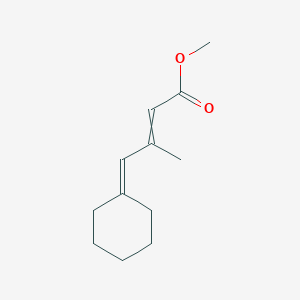
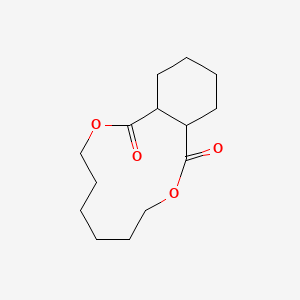
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
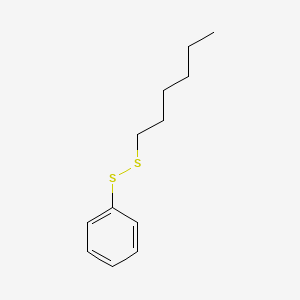
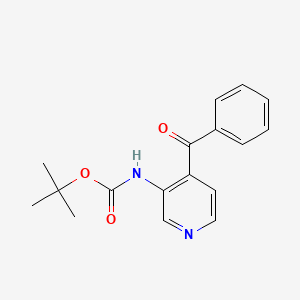
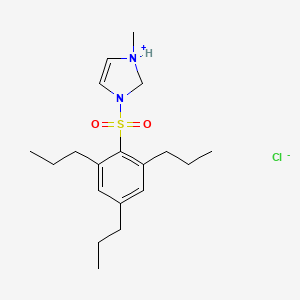
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
